3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its dichlorophenyl group and pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where the pyrazole ring reacts with 3,4-dichlorophenylboronic acid in the presence of a palladium catalyst.
Carboxylation: The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other functional groups.
Substitution: Substitution reactions are common, where different substituents replace the chlorine atoms on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and boronic acids are often employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including aldehydes and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): Used as a herbicide and algicide.
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron): Another herbicide with similar applications.
Uniqueness: 3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its pyrazole ring structure, which imparts distinct chemical properties and reactivity compared to other compounds in the same class.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
CAS No. |
93618-33-8 |
---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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